2-(1H-indol-1-yl)propanoic acid
Overview
Description
2-(1H-indol-1-yl)propanoic acid is an organic compound belonging to the class of indolyl carboxylic acids and derivatives. These compounds are characterized by a carboxylic acid chain linked to an indole ring. Indole derivatives are significant due to their presence in various natural products and their broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-1-yl)propanoic acid typically involves the Fischer indole synthesis, which is a chemical reaction that produces indoles from phenylhydrazines and ketones or aldehydes. The reaction conditions often include acidic catalysts and elevated temperatures .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole ring into more oxidized forms, such as indole-3-carboxylic acid.
Reduction: Reduction reactions can modify the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) in the presence of Lewis acids.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-propanol.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its role in various biological processes and its potential as a bioactive compound.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, microbial infections, and neurological disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to various receptors and enzymes, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: An oxidized form of indole with different biological activities.
Indole-3-propionic acid: A naturally occurring antioxidant with neuroprotective properties.
Uniqueness: 2-(1H-indol-1-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-indol-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12/h2-8H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDGYGARDALAGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589731 | |
Record name | 2-(1H-Indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105074-56-4 | |
Record name | 2-(1H-Indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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